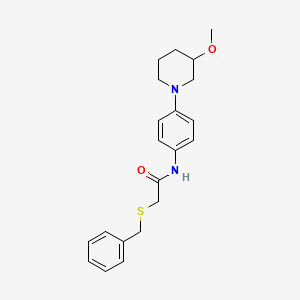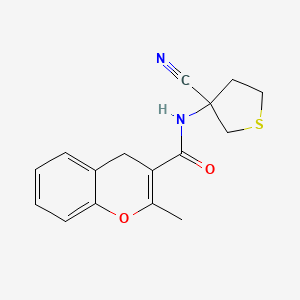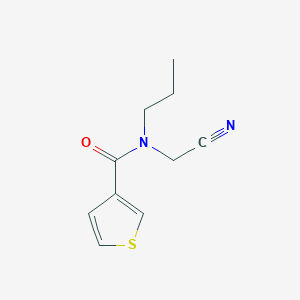![molecular formula C6H9FO3S B2891122 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820718-58-8](/img/structure/B2891122.png)
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S and a molecular weight of 180.2 g/mol It is characterized by its bicyclic structure, which includes an oxabicycloheptane ring and a sulfonyl fluoride group
Wirkmechanismus
Mode of Action
The mode of action of 7-Oxabicyclo[22It’s known that the compound can undergo pd-catalysed β-(hetero)arylation, forming arylated products with complete diastereoselectivity . This suggests that the compound may interact with its targets through a similar arylation mechanism.
Biochemical Pathways
The biochemical pathways affected by 7-Oxabicyclo[22The compound is known to be involved in the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is a key step in the synthesis of many bioactive compounds and natural products .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22The compound’s ability to undergo pd-catalysed β-(hetero)arylation suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius . This suggests that temperature may play a role in the compound’s stability.
Vorbereitungsmethoden
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ring-Opening Reactions: The bicyclic structure can be opened under acidic or basic conditions, leading to the formation of linear or branched compounds.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride include other sulfonyl fluorides and bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Lacks the sulfonyl fluoride group but shares the bicyclic structure.
Sulfonyl Chlorides: Similar reactivity but with a chloride group instead of fluoride.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different functional groups that modify their reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a highly reactive sulfonyl fluoride group, making it a versatile compound for a wide range of applications.
Eigenschaften
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)


![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)


